molecular formula C14H6Cl2O3 B13128168 2,4-Dichloro-1-hydroxyanthracene-9,10-dione CAS No. 40459-15-2

2,4-Dichloro-1-hydroxyanthracene-9,10-dione

Cat. No.: B13128168
CAS No.: 40459-15-2
M. Wt: 293.1 g/mol
InChI Key: ONIGCGJRGVUGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H6Cl2O3. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-hydroxyanthracene-9,10-dione typically involves the chlorination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products Formed

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-hydroxyanthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also targets essential cellular enzymes, leading to the inhibition of key metabolic pathways. These interactions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

40459-15-2

Molecular Formula

C14H6Cl2O3

Molecular Weight

293.1 g/mol

IUPAC Name

2,4-dichloro-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O3/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,19H

InChI Key

ONIGCGJRGVUGFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.